N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. The compound's molecular formula is , and it possesses a molecular weight of 457.5 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, a thioacetamide group, and a hexahydroquinazoline derivative, indicating its potential biological activity and relevance in drug development .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can be classified as a thioacetamide derivative. Its classification is significant due to the presence of sulfur in its structure, which often plays a critical role in biological interactions.
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice) and yields are essential for optimizing the synthesis process but were not extensively detailed in the available literature.
The molecular structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can be described as follows:
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 457.5 g/mol |
SMILES Notation | O=C(CSc1nc(=O)n(CC2CCCO2)c2c1CCCC2)NCc1ccc2c(c1)OCO2 |
InChI Key | Not available |
The compound features multiple functional groups including carbonyls (ketones), amines (from the thioacetamide), and heterocycles (the hexahydroquinazoline), which contribute to its potential reactivity and biological activity .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility for further chemical modifications that could enhance its pharmacological properties.
The physical and chemical properties of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(pyridin-4-yllmethyl)-1,2,5,6,7,8 -hexahydroquinazolin -4 -yl)thio)acetamide include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Not Determined |
These properties are crucial for understanding the compound's behavior in different environments and its potential applications in research .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2 -((2 -oxo -1 - (pyridin -4 -y l methyl ) - 1 , 2 , 5 , 6 , 7 , 8 -hexahydroquinazolin -4 - yl ) thio ) acetamide has potential applications in various scientific fields:
Continued exploration of this compound could lead to significant advancements in medicinal chemistry and related fields.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: